2-Thiopheneacetonitrile

Vue d'ensemble

Description

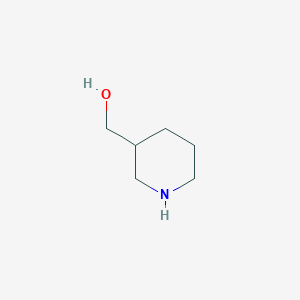

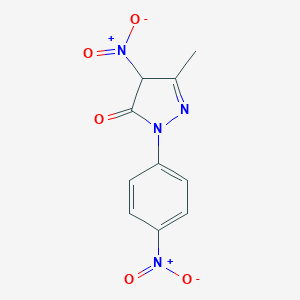

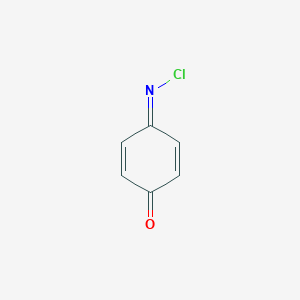

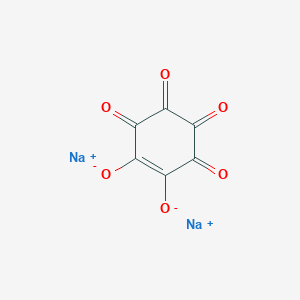

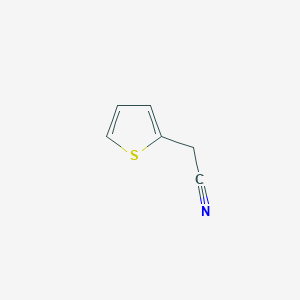

2-Thiopheneacetonitrile, also known as 2-Thienylacetonitrile, is a nitrile and a member of thiophenes . It is functionally related to acetonitrile . It is a clear, colorless to slightly brown liquid .

Synthesis Analysis

This compound has been used as a reagent during the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres . A preparation method of this compound involves a reaction between thiophene and paraformaldehyde and concentrated hydrochloric acid at a low temperature to obtain 2-chloromethylthiophene . Then, with water and acetone as a mixed solvent, a reaction to the 2-chloromethylthiophene with sodium cyanide under a heating condition is carried out to obtain the target product this compound .Molecular Structure Analysis

The molecular formula of this compound is C6H5NS . The molecular weight is 123.18 g/mol . The IUPAC name is 2-thiophen-2-ylacetonitrile . The InChI is 1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 .Physical And Chemical Properties Analysis

This compound is a liquid . Its refractive index is 1.542 (lit.) . It has a boiling point of 115-120 °C/22 mmHg (lit.) and 235-238 °C (lit.) . The density is 1.157 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Electrochemical Applications

- Electrochemical Supercapacitors : 2-Thiopheneacetonitrile derivatives have been used to create low bandgap thiophene polymers, which are effective as active electrode materials in electrochemical supercapacitors. These polymers display significant stability and a wide range of electroactivity in organic media (Fusalba, Ho, Breau, & Bélanger, 2000).

- Electrochemical Characterization : Research on the electrochemical characterization of poly 3-thiopheneacetonitrile (PTA) has provided insights into the effects of various solvents on the relaxation properties of the polymer, which is crucial for its application in electrochemical contexts (El-Abdallah, 2014).

Thermochemical Properties

- Thermochemical Stability : Studies have focused on the thermochemical properties of this compound and its derivatives, including measurements of combustion and vaporization enthalpies, essential for understanding their stability and reactivity (Roux et al., 2007).

Polymer Synthesis and Characterization

- Conductive Polymers : Research on the synthesis of polymers from this compound for electrochemical supercapacitors has highlighted their potential in creating conductive polymers with significant doping levels, making them suitable for supercapacitor applications (Soudan, Ho, Breau, & Bélanger, 2001).

- Aniline-Thiophene Copolymers : The synthesis of aniline-thiophene copolymers and their characterization through various techniques like cyclic voltammetry and FT-IR spectroscopy, has been explored. These studies contribute to the development of novel polymers with unique electrical and chemical properties (Abaci, Aslan, & Yildiz, 2005).

Catalytic Applications

- Catalyst Development : The role of thiophene derivatives in promoting the growth of nitrogen-containing carbon nanostructured catalysts has been investigated. This research is significant in the development of catalysts for oxygen reduction reactions in fuel cells (Biddinger, Knapke, von Deak, & Ozkan, 2010).

Safety and Hazards

2-Thiopheneacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Mécanisme D'action

Target of Action

It’s known that many nitrile-containing compounds can interact with a variety of enzymes and receptors in the body, which could potentially be the case for 2-thiopheneacetonitrile .

Mode of Action

As a nitrile, it may undergo bioactivation to form reactive intermediates that can bind to cellular macromolecules

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Nitriles, in general, can participate in a variety of biochemical reactions, including hydrolysis, reduction, and conjugation reactions . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

Nitriles are typically well absorbed and can be widely distributed throughout the body . They are primarily metabolized in the liver, often through cytochrome P450 enzymes, and excreted in the urine .

Result of Action

It has been used as a reagent in the synthesis of monodisperse au/au@polythiophene core/shell nanospheres . This suggests that it may have potential applications in nanotechnology or materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the body

Analyse Biochimique

Biochemical Properties

2-Thiopheneacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new chemical bonds. For instance, this compound has been used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres . The compound’s ability to participate in redox reactions and polymerization processes highlights its versatility in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, the compound’s interaction with cellular proteins can alter metabolic flux, impacting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been shown to inhibit certain enzymes involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress within cells . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have indicated that prolonged exposure to this compound can result in cumulative oxidative damage to cellular components, affecting cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can induce significant toxic effects, including oxidative damage, inflammation, and cell death . These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of both active and inactive metabolites, influencing the overall biochemical activity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its biochemical activity, as it determines the sites of action within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, this compound may accumulate in the mitochondria, leading to localized oxidative stress and alterations in mitochondrial function.

Propriétés

IUPAC Name |

2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSHQIDDCJTHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066663 | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20893-30-5 | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2-Thiopheneacetonitrile?

A1: this compound (C₆H₅NS) possesses a thiophene ring directly linked to an acetonitrile group. This structure grants it unique electronic properties making it a valuable building block for synthesizing conjugated polymers. [, , , , ]

Q2: How is this compound synthesized?

A2: Several synthetic routes exist for this compound. One common approach involves the reaction of 2-chloromethyl thiophene with acetone cyanohydrin in the presence of triethylamine as a catalyst. [] Another method utilizes 2-(chloromethyl)thiophene and sodium cyanide in an acetone-catalyzed reaction. []

Q3: What are the primary applications of this compound in materials science?

A3: this compound serves as a crucial monomer for synthesizing conjugated polymers, often incorporated alongside other monomers to fine-tune the polymer's properties. [, , , ]

Q4: How does the incorporation of this compound influence the properties of conjugated polymers?

A4: this compound acts as an electron-deficient group within conjugated polymers. This characteristic can influence the polymer's band gap, influencing its optical and electronic properties. [, ] For example, its incorporation has been shown to contribute to red-shifted emissions in fluorene-based copolymers. []

Q5: What specific applications in organic electronics utilize this compound-based polymers?

A5: Research has explored the use of this compound-based polymers in organic solar cells and organic thin-film transistors (OTFTs). [] Their semiconducting properties, coupled with their ability to form thin films, make them attractive candidates for these applications.

Q6: What are the advantages of using this compound-based polymers in organic solar cells?

A6: this compound-based polymers offer advantages such as tunable energy levels, which allow for optimization of charge transfer processes within the solar cell. Additionally, these polymers can contribute to good miscibility with other materials like PC71BM, leading to improved film morphology and enhanced device performance. []

Q7: How do researchers investigate the electrochemical properties of this compound-based polymers?

A7: Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are employed to understand the redox behavior, doping levels, and charge storage capacity of these polymers. [, ] These studies provide valuable insights into their potential for applications in electrochemical energy storage devices, such as supercapacitors.

Q8: How does the structure of this compound-based polymers impact their performance in electrochemical supercapacitors?

A8: The choice and arrangement of monomers within the polymer backbone significantly influence its electrochemical properties. For example, incorporating methyl and furan groups can impact the polymer's doping levels and cycling stability, influencing its suitability for supercapacitor applications. []

Q9: Are there any studies on the catalytic applications of this compound or its derivatives?

A9: Research has demonstrated the use of gold nanoparticles encapsulated in a polythiophene shell derived from this compound as catalysts for the hydrogenation of nitroarenes. [] The unique core-shell structure, where the shell is composed of tiny gold nanoparticles surrounded by the polymer, contributes to its catalytic activity.

Q10: How does this compound contribute to the synthesis of fluorescent dyes?

A10: this compound can function as an electron acceptor in the design of donor-π-acceptor (D-π-A) dyes. [] These dyes exhibit intriguing properties such as solvatochromism, aggregation-induced emission (AIE), and mechanofluorochromism (MFC), making them promising candidates for various optical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.